molecular formula C27H30N2S B11984518 6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile

6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile

Cat. No.: B11984518
M. Wt: 414.6 g/mol
InChI Key: JJRKIEOGUXXMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a benzyl sulfanyl moiety, and a phenylnicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-tert-butylbenzyl chloride with thiourea to form 4-tert-butylbenzyl isothiocyanate. This intermediate is then reacted with 2,6-di-tert-butyl-4-mercaptophenol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl alcohol: Similar in structure but lacks the nicotinonitrile core.

    4-tert-Butylbenzyl mercaptan: Contains a mercaptan group instead of the sulfanyl moiety.

    2-(4-tert-Butylbenzyl)propionaldehyde: Features a propionaldehyde group instead of the nicotinonitrile core.

Uniqueness

6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile is unique due to its combination of tert-butyl groups, benzyl sulfanyl moiety, and phenylnicotinonitrile core, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C27H30N2S

Molecular Weight

414.6 g/mol

IUPAC Name

6-tert-butyl-2-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H30N2S/c1-26(2,3)21-14-12-19(13-15-21)18-30-25-23(17-28)22(20-10-8-7-9-11-20)16-24(29-25)27(4,5)6/h7-16H,18H2,1-6H3

InChI Key

JJRKIEOGUXXMHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.